(R,S)-1-Azido-3-phenylbutane

Description

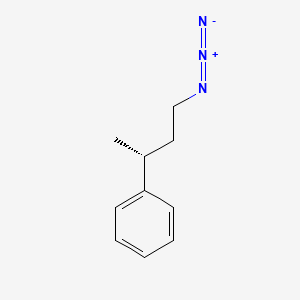

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R)-4-azidobutan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCLJJYHOMPKMW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN=[N+]=[N-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN=[N+]=[N-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938342 | |

| Record name | (4-Azidobutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173216-43-8 | |

| Record name | (R,S)-1-Azido-3-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173216438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Azidobutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of R,s 1 Azido 3 Phenylbutane

Azide (B81097) Functional Group Transformations

The azide moiety is a versatile functional group in organic synthesis, known for its ability to be converted into other nitrogen-containing groups or to form heterocyclic rings. The primary reaction pathways for the azido (B1232118) group in (R,S)-1-Azido-3-phenylbutane involve its reduction to the corresponding amine, (R,S)-1-Amino-3-phenylbutane, and its use as a 1,3-dipole in cycloaddition reactions.

The conversion of organic azides to primary amines is a fundamental and widely used transformation in organic synthesis. nih.gov This reduction can be achieved through several methods, each offering different advantages in terms of mildness, chemoselectivity, and reaction conditions.

The Staudinger reaction, discovered by Hermann Staudinger in 1919, provides a mild and efficient method for the reduction of azides to amines. wikipedia.orgsdu.dk The reaction proceeds in two distinct steps. First, a phosphine (B1218219), typically triphenylphosphine (B44618), performs a nucleophilic attack on the terminal nitrogen of the azide. This addition forms a phosphazide (B1677712) intermediate, which then undergoes a rearrangement through a four-membered ring transition state to liberate dinitrogen gas (N₂) and form an iminophosphorane (also known as an aza-ylide). wikipedia.orgumich.edu In the second step, the iminophosphorane is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. wikipedia.orgcommonorganicchemistry.com

R-N₃ + PPh₃ → [R-N=N-N=PPh₃] → R-N=PPh₃ + N₂

R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

While specific data for this compound is not available, the reaction is expected to proceed smoothly to form (R,S)-1-Amino-3-phenylbutane. The table below summarizes typical conditions for the Staudinger reduction of various organic azides.

| Azide Substrate | Reagents | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| Benzyl (B1604629) Azide | PPh₃, H₂O | THF | Room Temp. | High | commonorganicchemistry.com |

| 1-Phenylethyl Azide | PPh₃, H₂O | THF | Room Temp. | High | cmu.edu |

| Various Alkyl/Aryl Azides | Catalytic PPh₃, Diphenyldisiloxane | Dioxane | Room Temp. | >99% | sdu.dk |

| Perazidoaminoglycosides | PPh₃, Pyridine, H₂O | Pyridine/CH₂Cl₂ | Room Temp. | N/A | nih.gov |

Catalytic hydrogenation is another prevalent method for the reduction of azides to amines. This process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. organic-chemistry.org Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel boride (Ni₂B). organic-chemistry.orgrsc.org The reaction is generally clean and high-yielding. However, these catalysts are highly active and can simultaneously reduce other functional groups such as alkenes, alkynes, nitro groups, and benzyl ethers, which can present chemoselectivity challenges. organic-chemistry.org

Alternative reduction systems have been developed to offer greater chemoselectivity and milder conditions. One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a catalytic amount of a tin(II) species, such as tin(IV) 1,2-benzenedithiolate. acs.orgcmu.edu This system has proven effective for the reduction of primary, secondary, tertiary, and aromatic azides in excellent yields under very mild conditions. acs.orgorganic-chemistry.orgcmu.edu

The table below outlines various methods for the reduction of azides, highlighting the diversity of applicable reagents and conditions.

| Reduction Method | Catalyst/Reagents | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol/Methanol | High efficiency; potential for over-reduction of other groups. | organic-chemistry.org |

| Catalytic Hydrogenation | Pd/AlO(OH), NaBH₄ | Water/Methanol | Environmentally friendly; rapid conversion at room temperature. | rsc.org |

| Tin-Mediated Reduction | cat. Sn(IV) bis(1,2-benzenedithiolate), NaBH₄ | THF/H₂O | Mild conditions; effective for primary, secondary, and tertiary azides. | acs.orgcmu.edu |

| Dichloroindium Hydride | InCl₃, NaBH₄ | THF | Chemoselective; mild conditions. | organic-chemistry.org |

| Iron-Catalyzed Reduction | FeCl₃, NaI | DCM/MeCN | Effective for benzylic azides. | researchgate.net |

The azide functional group can act as a 1,3-dipole and react with dipolarophiles, such as alkynes, to form five-membered heterocyclic rings. This type of reaction, known as the Huisgen 1,3-dipolar cycloaddition, has become a cornerstone of modern organic chemistry, particularly with the advent of "click chemistry". acs.orgnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction. It joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole with complete regioselectivity. nih.govorganic-chemistry.org This reaction exhibits a remarkable rate acceleration of up to 10⁷ compared to the uncatalyzed thermal reaction, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The CuAAC reaction is operationally simple, tolerant of a wide range of functional groups, and can be performed in various solvents, including water. organic-chemistry.orgbeilstein-journals.org

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then coordinates to the azide. A subsequent rearrangement leads to a six-membered copper-containing ring that collapses to the triazole product upon protonation, releasing the Cu(I) catalyst. acs.org The reaction is generally effective for primary, secondary, and tertiary azides, although steric hindrance can influence the reaction rate. nih.govnih.gov For a secondary azide like this compound, the reaction with a terminal alkyne is expected to proceed efficiently, albeit potentially slower than with a primary azide, to yield the corresponding 1,4-disubstituted triazole.

| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | CuI / DIPEA / HOAc | N/A | Room Temp. | 98% | organic-chemistry.org |

| Benzyl Azide | Phenylacetylene | CuI / [CuCl(TPh)] | THF | Room Temp. | 99% | organic-chemistry.org |

| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O / Na-Ascorbate | DMSO/H₂O | Room Temp. | 98% | beilstein-journals.org |

| Secondary Azides | Various Alkynes | Cu(I) / Chiral Ligand | Toluene | -20 °C to RT | up to 98% | nih.gov |

To overcome the cellular toxicity associated with copper catalysts, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and is instead driven by the high ring strain of a cyclooctyne (B158145) derivative. commonorganicchemistry.comnih.gov The release of this strain (approx. 18 kcal/mol) in the transition state provides the necessary activation energy for the cycloaddition to occur under physiological conditions. nih.gov

A key aspect of SPAAC is the interplay between the structure of the azide and the steric and electronic properties of the cyclooctyne. nih.gov Studies have shown that the steric hindrance of the azide substituent significantly impacts the reaction kinetics, especially with sterically demanding cyclooctynes. nih.govresearchgate.netresearchgate.net For instance, when reacting with a sterically non-demanding cyclooctyne like bicyclo[6.1.0]non-4-yne (BCN), primary, secondary, and tertiary azides exhibit similar reaction rates. nih.gov However, when a sterically demanding cyclooctyne like aza-dibenzocyclooctyne (ADIBO) is used, the reaction rate for a secondary azide is significantly slower than for a primary azide, and the rate for a tertiary azide drops by several orders of magnitude. nih.gov

This differential reactivity allows for chemoselective ligations. Given that this compound is a secondary azide, its reactivity in SPAAC would be highly dependent on the chosen cyclooctyne partner.

| Cyclooctyne | Azide Type | Azide Substrate | k₂ (M⁻¹s⁻¹) | Reference(s) |

|---|---|---|---|---|

| BCN | Primary | 2-Azidoethanol | 0.024 | nih.gov |

| Secondary | 2-Azidopropanol | 0.012 | nih.gov | |

| Tertiary | 2-Azido-2-methylpropanol | 0.019 | nih.gov | |

| ADIBO | Primary | 2-Azidoethanol | 0.90 | nih.gov |

| Secondary | 2-Azidopropanol | 0.25 | nih.gov | |

| Tertiary | 2-Azido-2-methylpropanol | 4.7 x 10⁻⁶ | nih.gov |

1,3-Dipolar Cycloaddition Reactions

Formation of Triazole Heterocycles

The azide group in this compound is a versatile precursor for the synthesis of 1,2,3-triazole rings, which are of significant interest in medicinal chemistry and materials science. This transformation is typically achieved through cycloaddition reactions with alkynes.

The Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne is a well-established method for forming 1,2,3-triazoles. organic-chemistry.org However, this thermal reaction often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers when using unsymmetrical alkynes. organic-chemistry.orgnih.gov A significant advancement in this area is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgmasterorganicchemistry.com The CuAAC reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer under mild conditions, often in aqueous solvents. organic-chemistry.orgresearchgate.net The catalytic cycle is proposed to involve the formation of a copper acetylide intermediate, which then reacts with the organic azide. nih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative, providing access to 1,5-disubstituted triazoles. organic-chemistry.org

The reactivity of the azide in these cycloadditions can be influenced by the nature of the substituent. While specific studies on this compound are not prevalent in the provided results, general principles of alkyl azide reactivity apply. The reaction conditions for the formation of triazoles from alkyl azides and various alkynes are well-documented. For instance, copper(I) iodide is an effective catalyst for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. organic-chemistry.org Furthermore, methods have been developed for the synthesis of 5-iodo-1,2,3-triazoles directly from organic azides and terminal alkynes using a copper(I) catalyst in the presence of an iodinating agent. thieme-connect.com The use of chelating azides has been shown to enhance the rate of CuAAC reactions. mdpi.com

Table 1: Examples of Reaction Conditions for Triazole Formation from Organic Azides

| Catalyst/Promoter | Alkyne Partner | Solvent | Temperature | Product Type | Citation |

| Copper(I) Iodide | Terminal Alkynes | DMSO | Not specified | 1,4-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

| Ce(OTf)₃ | Nitroolefins | Not specified | Not specified | 1,5-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

| Copper(I) and Iodinating Agent | Terminal Alkynes | Not specified | Not specified | 5-Iodo-1,2,3-triazoles | thieme-connect.com |

| Pd(0)-Cu(I) | Terminal Alkynes, Allyl Carbonate | Not specified | Not specified | 2H-1,2,3-triazoles | organic-chemistry.org |

| [mPy]OTf/H₂O, Et₃N | Enaminones | Water | 100 °C | 1,5-Disubstituted 1,2,3-triazoles | mdpi.com |

| CuI | Terminal Alkynes | MeCN | Room Temperature | Not specified | mdpi.com |

Nitrene-Generating Reactions

The azide group of this compound can serve as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation, with the concomitant loss of dinitrogen. researchgate.netwikipedia.org These nitrenes can then undergo a variety of subsequent reactions.

The thermal decomposition of alkyl azides is a common method for generating alkyl nitrenes. wikipedia.orgresearchgate.net The initial and often rate-determining step is the extrusion of a molecule of nitrogen to form the nitrene intermediate. rsc.orgrsc.orgresearchgate.net For a prototypical alkyl azide like isopropyl azide, computational studies have shown that this decomposition can proceed through two distinct pathways: a spin-allowed path leading to a singlet nitrene and a spin-forbidden path resulting in a triplet nitrene. rsc.orgrsc.orgresearchgate.net The singlet nitrene is generally formed as the major initial product in the thermal decomposition. rsc.org

Once formed, the alkyl nitrene is highly reactive and can undergo subsequent reactions. A common pathway for alkyl nitrenes bearing an α-hydrogen is a 1,2-hydride shift to form an imine. ias.ac.in In the case of this compound, the resulting nitrene, (R,S)-1-nitreno-3-phenylbutane, would be expected to readily rearrange to 3-phenylbutanal imine.

Some studies have explored the catalytic C(sp³)–H amination of unactivated organic azides, such as 1-azido-4-phenylbutane, using iron complexes. derpharmachemica.comacs.org These reactions proceed via an iron-nitrenoid intermediate and can lead to the formation of cyclic amines like pyrrolidines. derpharmachemica.comacs.org

Table 2: Key Aspects of Thermal Nitrene Generation from Alkyl Azides

| Feature | Description | Citation |

| Primary Process | Extrusion of N₂ to form a nitrene intermediate. | rsc.orgrsc.orgresearchgate.net |

| Intermediate States | Can form both singlet and triplet nitrenes. | rsc.orgrsc.orgresearchgate.net |

| Major Initial Product | The singlet nitrene is typically the main initial product. | rsc.org |

| Subsequent Reactions | 1,2-hydride shift to form imines is a common pathway. | ias.ac.in |

| Catalytic Pathways | Transition metal catalysts can facilitate C-H amination via nitrenoid intermediates. | derpharmachemica.comacs.org |

Photolysis provides an alternative route to generate nitrenes from organic azides. wikipedia.org Direct irradiation of alkyl azides often leads to the formation of imines. nih.gov The mechanism of this photoreaction can be complex. While some alkyl azides are known to form triplet alkylnitrenes at cryogenic temperatures, others, like 3-azido-3-phenyl-3H-isobenzofuran-1-one, have been shown to form imines directly, possibly through a concerted mechanism from the singlet excited state or via a singlet alkylnitrene that does not efficiently intersystem cross to the triplet state. nih.gov

The direct photochemical activation of azidoformates can result in a mixture of aziridination and allylic amination products. wisc.edu However, the use of visible-light-activated transition-metal photosensitizers can selectively generate triplet nitrenes, which then react with alkenes to form aziridines. wisc.edu

For this compound, photochemical decomposition would be expected to primarily yield 3-phenylbutanal imine, analogous to other alkyl azides. nih.gov The specific reaction conditions, such as the wavelength of light and the presence of sensitizers, would influence the reaction pathway and product distribution.

Nucleophilic and Electrophilic Reactivity of the Azide Moiety

The azide group exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, being susceptible to electrophilic attack.

The azide anion (N₃⁻) is an excellent nucleophile, particularly in Sɴ2 reactions, despite being the conjugate base of a moderately acidic compound (hydrazoic acid, HN₃). masterorganicchemistry.com It readily displaces leaving groups from primary and secondary alkyl halides and sulfonates to form alkyl azides. masterorganicchemistry.com This reaction is a fundamental method for introducing the azide functionality into a molecule and is the likely final step in a synthesis of this compound from a corresponding alcohol or halide precursor. The hydroxyl group of an alcohol can be activated to facilitate nucleophilic substitution by the azide anion. cas.cn

The azide anion can also participate in other nucleophilic reactions, such as the opening of epoxides and conjugate additions to α,β-unsaturated ketones. masterorganicchemistry.com

While the terminal nitrogen of an organic azide is mildly nucleophilic, the internal nitrogen atom can be susceptible to electrophilic attack. wikipedia.org However, reactions involving the electrophilic activation of the azide group in simple alkyl azides like this compound are less common than its nucleophilic or cycloaddition reactions.

In certain contexts, the azide group can be made to act as a pseudo-leaving group. For example, the reaction of 3-azidopropanoic acid with a carbodiimide (B86325) coupling reagent leads to a cyclic intermediate that can be a precursor for various aza-heterocycles. nih.gov

More complex transformations involving electrophilic activation often require specific functionalities within the azide-containing molecule or the use of specialized reagents. For instance, the reaction of azides with phosphines to form phosphazenes (the Staudinger reaction) is a well-known transformation. wikipedia.orgfrontiersin.org While this involves the nucleophilic character of the phosphine, it ultimately leads to a transformation of the azide group.

Intramolecular Carbon-Hydrogen (C–H) Amination of Azido-Phenylbutane Substrates

The direct amination of C(sp³)–H bonds is a challenging yet highly desirable transformation for constructing C–N bonds. rsc.org Intramolecular C(sp³)–H amination of alkyl azides, such as this compound, provides a direct route to N-heterocycles with nitrogen gas as the only byproduct. rsc.orgrsc.org This approach is particularly appealing due to the ready availability of various alkyl azide substrates. rsc.org

Catalytic Systems for Direct C(sp³)–H Functionalization

A variety of transition metal catalysts have been developed to promote the intramolecular C–H amination of alkyl azides. These catalysts play a crucial role in activating the azide, generating a reactive metal-nitrene or related intermediate, and controlling the selectivity of the C–H insertion.

Iron, being an earth-abundant, inexpensive, and biocompatible metal, has emerged as a sustainable catalyst for C–H amination reactions. rsc.orgrsc.orgbohrium.com Iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides is a prominent method for synthesizing N-heterocycles. rsc.orgrsc.orgbohrium.com These reactions are often proposed to proceed through an iron–alkylnitrene/alkylimido (Fe(NR)) intermediate. rsc.orgrsc.orgbohrium.com

Several iron-based catalytic systems have demonstrated efficacy in this transformation. For instance, iron(II)-phthalocyanine complexes have been shown to be effective catalysts for the intramolecular C(sp³)–H bond amination of a broad range of alkyl azides, affording products in moderate to excellent yields. bohrium.com Another notable system involves an iron(III) porphyrin catalyst with an axial N-heterocyclic carbene ligand, which efficiently catalyzes the amination of benzylic, allylic, and tertiary C–H bonds under microwave-assisted and thermal conditions. rsc.org The scope of these iron-catalyzed systems is extensive, enabling the synthesis of various pyrrolidines and even more complex bridged structures. rsc.org Furthermore, the development of new chiral porphyrin ligand systems has allowed for these aminations to be conducted under visible-light irradiation at temperatures below 40°C, often with high diastereo- and enantioselectivity. innovationhub.hk

However, a significant challenge in the C(sp³)–H amination of alkyl azides is the competing 1,2-hydride shift in the alkyl nitrene intermediate, which leads to the formation of an imine. rsc.orgrsc.org The design of the iron catalyst and its ligand sphere is crucial to favor the desired C–H insertion pathway over this side reaction.

Table 1: Examples of Iron-Catalyzed Intramolecular C(sp³)–H Amination

| Catalyst System | Substrate Type | Product Type | Key Features |

| Iron(II)-phthalocyanine | Alkyl azides | N-heterocycles | Broad substrate scope, moderate to excellent yields. bohrium.com |

| Iron(III) porphyrin with NHC ligand | Alkyl azides | Pyrrolidines | Effective for benzylic, allylic, and tertiary C–H bonds. rsc.org |

| Chiral iron porphyrin | Alkyl azides | Chiral N-heterocycles | High diastereo- and enantioselectivity under visible light. innovationhub.hk |

| Air-stable Fe(III) with redox-active ligand | Unactivated organic azides | Saturated N-heterocycles | High turnover numbers, catalyst is recyclable. acs.orgnih.gov |

| Homoleptic mesoionic carbene-iron complex | Organic azides | N-heterocycles | No protecting groups required, active in donor solvents. nih.gov |

Besides iron, other transition metals like cobalt and palladium have also been successfully employed in intramolecular C–H amination reactions of alkyl azides. rsc.org

Cobalt-catalyzed systems , particularly those involving cobalt(II) complexes of porphyrins, are effective for the intramolecular C–H amination of both arylsulfonyl and alkyl azides under mild and neutral conditions. nih.govrsc.org These reactions can proceed with low catalyst loading and without the need for additional reagents. nih.gov Cobalt-based metalloradical catalysis has been shown to be particularly effective, enabling the amination of a wide range of C–H bonds, including primary ones, to form N-heterocycles. researchgate.netnature.com The mechanism is often described as a stepwise radical process. researchgate.net

Palladium-catalyzed systems have also been developed for the intramolecular C–H amination of unactivated azides. semanticscholar.org These reactions often require specific conditions and ligands to achieve high efficiency and selectivity. For instance, Pd(II)-catalyzed intramolecular amination of both sp² and sp³ C–H bonds has been achieved using a combination of oxidants like CuCl₂ and AgOAc. researchgate.net

Mechanistic Elucidation of C–H Amination Processes

Understanding the mechanism of C–H amination is crucial for the rational design of more efficient and selective catalysts. Key aspects of the mechanism include the nature of the reactive intermediate, the rate-determining step, and the pathway of C–N bond formation.

Kinetic isotope effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to that of the non-deuterated substrate, are a powerful tool for probing the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) indicates that the C–H (or C–D) bond is cleaved in the rate-determining step.

In the context of intramolecular C–H amination, KIE studies have provided valuable mechanistic insights. For instance, in an iron-catalyzed amination, a KIE value of 6.5 was observed, supporting a mechanism where a metal–nitrene intermediate reacts with the C–H bond via a hydrogen-atom abstraction (HAA) mechanism. rsc.org Similarly, a large intermolecular KIE of 31.9 ± 1.0 was determined for a nickel-catalyzed amination, suggesting that HAA is the rate-determining step and may involve quantum tunneling. nih.gov In a cobalt-porphyrin catalyzed system, an intramolecular KIE of 7 was observed, consistent with a radical-type C-H bond activation step that occurs after the rate-limiting azide activation. uva.nl Conversely, an intermolecular KIE of 1 in the same system suggested that azide activation is the rate-limiting step. uva.nl For an iron-catalyzed system using a mesoionic carbene complex, no intermolecular KIE was observed in competition experiments, but a KIE of 2.0 was found in separate reactions with a deuterated substrate, suggesting a complex mechanism. nih.gov

Table 2: Kinetic Isotope Effects in C–H Amination Reactions

| Catalytic System | Substrate Type | KIE (kH/kD) | Implication |

| Iron porphyrin | Ethylbenzene/arylazide | 6.5 | H-atom abstraction in the rate-determining step. rsc.org |

| Nickel-dipyrrin | Alkyl azide | 31.9 ± 1.0 | H-atom abstraction is the rate-determining step, possible tunneling. nih.gov |

| Cobalt porphyrin | (4-azidobutyl)benzene | Intramolecular: 7, Intermolecular: 1 | Radical C-H activation after rate-limiting azide activation. uva.nl |

| Iron-mesoionic carbene | Organic azide | Intermolecular competition: None, Separate reactions: 2.0 | Complex mechanism, initiation period influenced by deuteration. nih.gov |

| Myoglobin-based catalysts | Arylsulfonyl azides | Significant | C-H bond cleavage is implicated in the rate-limiting step. nih.govresearchgate.net |

The nature of the reactive intermediate that effects the C–H amination is a central topic of mechanistic investigation. While a simple metal-nitrene insertion is one possibility, evidence often points towards the involvement of radical species.

Nitrene radical intermediates , which have discrete spin density on the nitrogen atom, are key intermediates in many radical-type nitrene-transfer reactions, including C–H amination. uva.nl These species can be generated through the activation of organic azides by metalloradical catalysts. nih.gov

Metallo-radical intermediates play a crucial role in many C–H amination reactions catalyzed by first-row transition metals like iron and cobalt. bohrium.comnature.comuva.nl In these systems, the catalyst itself can be an open-shell species (a metalloradical) that activates the azide homolytically. nature.comnih.gov

For iron-catalyzed systems , several reactive intermediates have been proposed, including Fe(III) radical imido, Fe(II) and Fe(III) nitrenes, and Fe(V) imido species. rsc.org The reaction is often described as proceeding through a hydrogen atom abstraction (HAA) by an iron-nitrene intermediate, followed by a rapid radical rebound to form the C–N bond. bohrium.comrsc.org This stepwise radical pathway is supported by both experimental and computational studies. nih.govacs.org In some cases, an α-Fe(IV)-aminyl radical is proposed as the key intermediate that initiates the HAA. nih.govacs.org

In cobalt-catalyzed aminations , a similar metallo-radical mechanism is often invoked. uva.nluva.nlnih.gov The reaction can proceed via a cobalt(III)-nitrene radical intermediate, which then abstracts a hydrogen atom from the substrate. uva.nluva.nl The resulting carbon-centered radical then recombines with the metal-bound nitrogen species to form the final product. uva.nl Interestingly, some studies suggest that C–H amination can be mediated directly by a cobalt-organoazide adduct, without the need for a high-valent metal nitrene intermediate, particularly for substrates with weak C–H bonds like benzylic C–H bonds. nih.gov

The involvement of these radical intermediates explains the high reactivity of these catalytic systems and provides a framework for understanding and controlling the selectivity of C–H amination reactions.

Influence of Protecting Groups on Reaction Kinetics

The introduction of protecting groups during the synthesis and subsequent reactions of this compound and its analogs plays a crucial role in directing the course of chemical transformations and influencing their kinetic profiles. The in situ protection of the nascent amine product of intramolecular C-H amination reactions is a key strategy to prevent catalyst deactivation and control the reaction pathway. The choice of protecting group and the catalytic system employed can significantly alter the observed reaction orders and rates.

One of the most common strategies involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as an in situ protecting agent for the newly formed heterocyclic amine. Detailed kinetic studies on the intramolecular C-H amination of 1-azido-4-phenylbutane, a close structural homolog of this compound, have revealed differing kinetic dependencies based on the metal catalyst used.

The following table summarizes the observed reaction orders for the iron-catalyzed C-H amination of 1-azido-4-phenylbutane:

| Reactant/Catalyst | Reaction Order | Source(s) |

| 1-Azido-4-phenylbutane | Zero | acs.orgnih.govresearchgate.net |

| Iron(III) Catalyst | First | acs.orgnih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | First | acs.orgnih.gov |

In contrast, when a cobalt(II) porphyrin complex is employed as the catalyst for the same intramolecular C-H amination of (4-azidobutyl)benzene, a different kinetic profile emerges, even in the presence of Boc₂O. uva.nlnih.govsci-hub.seuva.nl Under these conditions, the use of Boc₂O significantly enhances the reaction rate by preventing the competitive binding of the amine product to the catalyst. uva.nlnih.gov However, the reaction kinetics show a clean first-order dependence on both the concentration of the cobalt catalyst and the azide substrate. uva.nlnih.govsci-hub.se Crucially, the reaction is zero-order with respect to the concentration of Boc₂O. uva.nlnih.govsci-hub.se This indicates that, in the cobalt-catalyzed system, the activation of the azide is the rate-limiting step, and Boc₂O is not involved in this critical stage of the catalytic cycle. sci-hub.se

The kinetic data for the cobalt-porphyrin-catalyzed C-H amination is presented in the table below:

| Reactant/Catalyst | Reaction Order | Source(s) |

| (4-Azidobutyl)benzene | First | uva.nlnih.govsci-hub.se |

| Cobalt(II) Porphyrin Catalyst | First | uva.nlnih.govsci-hub.se |

| Di-tert-butyl dicarbonate (Boc₂O) | Zero | uva.nlnih.govsci-hub.se |

Furthermore, the electronic nature of substituents on the phenyl ring of the azide substrate can influence reactivity. Electron-donating groups on the aryl ring have been observed to facilitate intramolecular C-H amination, leading to higher yields of the corresponding cyclic imines. rsc.orgsemanticscholar.org Conversely, electron-withdrawing substituents tend to decrease reactivity. rsc.orgnih.gov This substituent effect, while not a "protecting group" in the conventional sense, demonstrates how molecular modifications impact the electronic environment and, consequently, the kinetics of the reaction.

Advanced Applications in Chemical Research Utilizing R,s 1 Azido 3 Phenylbutane

Asymmetric Synthesis of Complex Organic Molecules

The chiral nature of (R,S)-1-Azido-3-phenylbutane makes it a valuable intermediate in asymmetric synthesis, where the controlled formation of stereoisomers is critical. The azide (B81097) group serves as a masked amine, providing a stable yet readily transformable functional group that can be carried through multiple synthetic steps before being converted to the primary amine or other nitrogen-containing functionalities.

Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries due to their prevalence in biologically active molecules. mdpi.com The amine derivative of the title compound, 3-amino-1-phenylbutane (3-APB), is recognized as a high-value chiral intermediate for the synthesis of various bioactive compounds. mdpi.com this compound serves as a direct and stable precursor to this chiral amine.

Modern chemoenzymatic methods have been developed for the efficient synthesis of enantiomerically pure amines like (S)-3-amino-1-phenylbutane from prochiral ketones, underscoring the industrial interest in this specific chiral scaffold. mdpi.comresearchgate.netuab.cat Such enzymatic processes, often utilizing transaminases, provide a green alternative to traditional chemical synthesis and highlight the importance of accessing these chiral amines for further elaboration into complex target molecules. mdpi.com Furthermore, research into the chemoenzymatic synthesis of related chiral β-azidoalcohols from precursors like 3-azido-4-phenyl-2-butanone has demonstrated the utility of such azido-compounds as versatile synthons for preparing all stereoisomers of chiral aziridines and aminoalcohols, which are themselves important components of bioactive molecules. researchgate.net

The following table illustrates the role of this compound as a pivotal chiral intermediate.

| Intermediate | Transformation Reaction | Resulting Chiral Building Block | Potential Bioactive Target Class |

|---|---|---|---|

| (R)-1-Azido-3-phenylbutane | Catalytic Hydrogenation (e.g., H₂, Pd/C) | (R)-1-Amino-3-phenylbutane | Pharmaceuticals, Agrochemicals |

| (S)-1-Azido-3-phenylbutane | Staudinger Reduction (e.g., PPh₃, H₂O) | (S)-1-Amino-3-phenylbutane | Chiral Ligands, Resolving Agents |

| This compound | Huisgen Cycloaddition (with an alkyne) | (R,S)-1-(1,2,3-Triazol-1-yl)-3-phenylbutane | Triazole-based Bioactive Compounds |

While direct integration of this compound into a specific, marketed protease inhibitor is not prominently documented, its structure is highly relevant for the strategic design of such therapeutic agents. Protease inhibitors, particularly those targeting viral proteases like HIV-1 protease, often feature chiral side chains that mimic natural amino acids to interact with the enzyme's active site. nih.govnih.gov The synthesis of these inhibitors relies on the availability of versatile chiral building blocks. nih.gov

The 3-phenylbutane moiety can serve as a hydrophobic side chain, analogous to phenylalanine or other aromatic amino acids, which can occupy the hydrophobic pockets (like S2/S2') of an enzyme's active site. The azide group, upon reduction to the amine, provides a key functional handle for peptide bond formation or for creating isosteres that mimic the transition state of peptide hydrolysis. nih.gov Therefore, this compound represents a strategic precursor for fragments used in structure-based drug design, allowing for the generation of diverse libraries of potential inhibitors for screening.

The table below outlines a strategic approach for utilizing this compound in the synthesis of precursors for protease inhibitors.

| Starting Material | Key Synthetic Step | Generated Precursor Scaffold | Target Pharmacological Moiety |

|---|---|---|---|

| (R)-1-Azido-3-phenylbutane | Reduction to (R)-amine, followed by coupling with an epoxide | Chiral Hydroxyethylamine Isostere Fragment | HIV-1 Protease Inhibitors (e.g., Saquinavir-like scaffolds) |

| (S)-1-Azido-3-phenylbutane | Reduction to (S)-amine, followed by acylation with a protected amino acid | Chiral Dipeptide Mimetic | General Aspartyl Protease Inhibitors |

| This compound | Click reaction with an alkyne-containing core structure | Triazole-Peptide Hybrid | Novel Enzyme Inhibitors |

In the total synthesis of complex natural products, the use of a "common intermediate" that allows for divergent pathways to multiple targets is a powerful strategy. uchicago.eduuchicago.edu this compound is an ideal candidate for such a role. Its chirality is pre-established, and the azide group offers multiple, orthogonal reaction pathways. It can be cleanly reduced to an amine for nucleophilic additions or amide couplings, or it can undergo [3+2] cycloaddition reactions to form triazoles without affecting other functional groups in the molecule. organic-chemistry.org

Materials Science and Engineering Applications

The azide functionality of this compound is a key enabler for its use in materials science, primarily through its participation in highly efficient "click chemistry" reactions. This allows for the covalent attachment of the chiral phenylbutane moiety to surfaces, nanoparticles, and polymers, thereby modifying their chemical and physical properties.

The surface modification of nanomaterials is essential for their application in fields ranging from biomedicine to catalysis. nih.gov Azide-alkyne cycloaddition, a cornerstone of click chemistry, is a widely used method for the covalent functionalization of surfaces and nanoparticles due to its high efficiency, specificity, and biocompatibility. organic-chemistry.orgwikipedia.org

This compound can be used as a "clickable" molecule to modify surfaces or nanoparticles that have been pre-functionalized with terminal alkyne groups. researchgate.net This reaction, typically catalyzed by copper(I), forms a stable triazole linkage, covalently attaching the phenylbutane group to the material. organic-chemistry.orgumich.edu This process can be used to impart specific properties to the nanomaterial, such as:

Chirality: Introducing a chiral surface for enantioselective catalysis or separation.

Hydrophobicity: The phenyl group increases surface hydrophobicity, which can be useful for controlling interactions with nonpolar molecules or for creating self-cleaning surfaces.

Biocompatibility: Modifying the surface of nanoparticles to enhance their interaction with biological systems.

The table below details the components of a typical nanoparticle functionalization process using this chemistry.

| Component | Description | Role in Functionalization |

|---|---|---|

| Substrate | Silica nanoparticles, gold nanoparticles, or graphene oxide functionalized with terminal alkyne groups. | The material scaffold to be modified. |

| Ligand Molecule | This compound | Provides the desired surface functionality (chiral, hydrophobic). |

| Catalyst | Copper(I) source, such as Cu(I)Br or generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | Catalyzes the [3+2] cycloaddition between the azide and alkyne. organic-chemistry.org |

| Solvent | Aqueous or organic solvent compatible with the substrate and reactants (e.g., THF, DMSO, water/t-butanol mixtures). | Provides the medium for the reaction. |

The precise structure of this compound also makes it a valuable component for constructing well-defined polymeric and supramolecular systems.

In polymer chemistry , the azide group allows the molecule to be incorporated into polymer chains. mdpi.com This can be achieved either by reacting it with an alkyne-functionalized monomer before polymerization or by "clicking" it onto a polymer backbone that already contains alkyne side chains. mdpi.com This post-polymerization modification is a powerful tool for creating functional polymers with precisely controlled properties, introducing chirality and aromatic groups along the polymer chain.

In supramolecular chemistry , which involves non-covalent interactions, the phenylbutyl moiety itself can direct the self-assembly of larger structures. Studies on related phenyl derivatives of butanol isomers show that the phenyl group significantly influences intermolecular forces. nih.gov While it can disrupt extensive hydrogen-bonding networks compared to its aliphatic counterparts, it introduces the possibility of π–π stacking interactions. nih.gov This balance of forces—hydrogen bonding (if the azide is converted to other groups) and π–π stacking—can be exploited to design molecules that self-assemble into ordered architectures like liquid crystals, gels, or discrete nanostructures. The specific stereochemistry (R or S) can further influence the packing and lead to the formation of helical or other complex chiral supramolecular assemblies.

Based on a comprehensive search of available scientific literature, there is no specific published research on the advanced applications of the compound This compound in the areas outlined in your request. While the functional group it contains—the azide group—is extensively used in the fields of click chemistry, bioorthogonal labeling, and the development of chemical biology tools, this particular molecule is not documented in studies related to these applications.

The principles of the reactions and strategies you wish to be detailed are well-established for other azide-containing molecules. Methodologies such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are foundational to click chemistry and bioorthogonal labeling. wikipedia.orgnih.govnih.gov These reactions are widely used to conjugate azides to molecules containing alkyne groups for various purposes, including creating functional materials, labeling biomolecules in living systems, and developing molecular probes. researchgate.netmdpi.comresearchgate.net

However, fulfilling the request to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" with detailed research findings and data tables is not possible. The creation of such an article would require fabricating data and misattributing research from other compounds, which would be scientifically inaccurate.

For an article on these advanced applications, a more commonly studied azide, such as benzyl (B1604629) azide, phenyl azide, or various azide-functionalized amino acids and sugars, would be a more suitable subject with a wealth of published research to draw upon.

Computational and Spectroscopic Characterization in Research on R,s 1 Azido 3 Phenylbutane

Computational Chemistry Approaches for Investigating (R,S)-1-Azido-3-phenylbutane

Computational chemistry serves as a powerful tool for the in-silico investigation of this compound, offering insights that guide and complement experimental work. These methods allow researchers to explore molecular properties, reaction energetics, and stereochemical outcomes with a high degree of precision.

The synthesis of a specific enantiomer of a chiral azide (B81097) is a significant challenge in organic chemistry. Molecular modeling is instrumental in designing and understanding asymmetric synthesis routes for compounds like this compound. In asymmetric catalysis, for instance, modeling can elucidate the interactions between a prochiral substrate, a chiral catalyst, and the azidating agent.

Research on asymmetric azidation often employs chiral catalysts, such as bis-urea derivatives, which utilize hydrogen bonding to control the approach of the azide anion to the electrophile. ed.ac.uknih.gov Computational modeling can predict the most stable conformation of the catalyst-azide complex. For example, studies have shown that with certain catalysts, a tripodal, end-on binding of the azide anion to the hydrogen bond donors is the most energetically favorable arrangement. nih.gov By modeling the transition states for the reaction of this complex with a substrate, chemists can predict which enantiomer will be formed preferentially. ed.ac.uknih.gov This predictive power accelerates the development of highly enantioselective reactions. organicchemistrydata.orgpreprints.org

Furthermore, computational analysis can predict the chirality and stereodynamic behavior of molecules. researchgate.netresearchgate.net For complex structures, theoretical methods can be used as a guide for experimental investigations, including chiral HPLC and chiroptical spectroscopy, to confirm the absolute configuration of the synthesized products. researchgate.netresearchgate.netescholarship.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of reactions involving azides. nih.gov For a compound like this compound, DFT can be used to map the potential energy surface of its formation or subsequent transformations.

This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, in the cobalt-porphyrin catalyzed amination of aliphatic azides, DFT calculations were used to investigate the mechanism. The calculations revealed a metallo-radical pathway where the rate-limiting step is the activation of the azide to form a cobalt(III)-nitrene radical intermediate. escholarship.org This level of detail is critical for optimizing reaction conditions and catalyst design.

A combined experimental and computational approach in asymmetric azidation has shown that the turnover-limiting event can be the formation of a chiral ion pair containing a catalyst-bound azide anion. ed.ac.uknih.gov DFT calculations can model the transition state, showing how specific interactions, such as hydrogen bonds, are maintained or altered along the reaction coordinate, thus controlling the stereochemical outcome. ed.ac.uknih.gov

| Computational Parameter | Application in Studying this compound | Relevant Findings from Literature |

| Transition State Energy (ΔG‡) | Calculating the activation barrier for formation or reaction, predicting reaction rates and stereoselectivity. | Used to identify the most stable transition state leading to the major enantiomer in asymmetric azidation. ed.ac.uknih.gov |

| Reaction Energy (ΔE) | Determining the overall thermodynamics of a reaction (exothermic vs. endothermic). | Azide coordination to a catalyst can be slightly endergonic, preceding the rate-limiting step of dinitrogen loss. escholarship.org |

| Conformational Analysis | Identifying the lowest energy conformations of the molecule and catalyst-substrate complexes. | Crucial for predicting the geometry of attack in asymmetric synthesis. researchgate.netresearchgate.net |

| Molecular Orbital Analysis | Understanding the electronic interactions between reactants, such as HOMO-LUMO interactions. | Provides insight into the nature of bonding in transition states and intermediates. |

This table presents typical computational parameters and their applications in the study of chiral azides, based on findings from related research.

Many chemical reactions can yield multiple products through competing pathways. The distribution of these products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or under irreversible conditions, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier).

Thermodynamic Control: At higher temperatures or under reversible conditions, the reaction reaches equilibrium, and the major product is the most stable one (i.e., the one with the lowest Gibbs free energy).

A key strength of modern chemical research is the ability to validate experimental findings with computational models. researchgate.netresearchgate.net For this compound, once the compound is synthesized and characterized, computational methods can confirm its structure and stereochemistry.

A powerful example of this synergy is the combined DFT/NMR approach. In this method, the NMR chemical shifts (e.g., ¹³C and ¹H) for all possible stereoisomers of the target molecule are calculated using DFT. These calculated spectra are then compared with the experimental NMR data. The correct stereoisomer is identified by finding the best fit between the experimental and calculated datasets. This process can be made more robust by comparing the differences between chemical shifts, which minimizes systematic errors.

Similarly, computational methods can predict chiroptical properties like electronic circular dichroism (ECD) spectra. researchgate.net The calculated spectrum for a proposed absolute configuration can be compared with the experimental ECD spectrum to unambiguously assign the stereochemistry of the product. researchgate.netescholarship.org

Advanced Spectroscopic and Chromatographic Techniques

Experimental analysis provides the definitive proof of structure and purity for a synthesized compound. For a chiral molecule like this compound, a combination of spectroscopic and chromatographic methods is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. organicchemistrydata.org A full assignment of the ¹H and ¹³C NMR spectra is the first step in confirming the constitution of 1-Azido-3-phenylbutane.

However, confirming the relative and absolute stereochemistry requires more advanced techniques. The presence of a stereocenter at the C3 position makes the two protons on the C2 methylene (B1212753) group chemically non-equivalent; they are diastereotopic. This means they will appear as separate signals in the ¹H NMR spectrum, each with its own chemical shift and coupling pattern, often resulting in a complex multiplet.

To unravel these complexities and assign the full stereostructure, a suite of two-dimensional (2D) NMR experiments is employed:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling correlations, mapping out the proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, revealing how different fragments of the molecule are connected.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial information about the molecule's 3D structure and relative stereochemistry.

By combining the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Rationale / Expected Multiplicity |

| Phenyl-H | 7.20-7.40 | 126-145 | Multiplets in the aromatic region. |

| C1-H₂ | ~3.30 | ~52 | Triplet (or doublet of doublets), adjacent to the azide group. |

| C2-H₂ | ~1.85 & ~1.95 | ~40 | Two separate complex multiplets (diastereotopic protons). |

| C3-H | ~2.80 | ~36 | Multiplet, coupled to C2-H₂ and C4-H₃. |

| C4-H₃ | ~1.30 | ~22 | Doublet, coupled to the C3 methine proton. |

This table presents a hypothetical but realistic NMR data prediction for this compound based on data for similar structures and general principles of NMR spectroscopy. Actual values would require experimental measurement.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of a chiral compound is critical, particularly in pharmaceutical and materials science. For this compound, which exists as a pair of non-superimposable mirror images (the R- and S-enantiomers), chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for quantifying the enantiomeric excess (ee). nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. uma.esnih.gov

The general procedure involves dissolving the racemic or enantiomerically-enriched sample in a suitable mobile phase, such as a hexane/isopropanol mixture, and injecting it into the HPLC system. nih.gov The differential interaction between the enantiomers and the CSP causes one to travel more slowly through the column than the other. A detector, typically a UV detector that monitors the absorbance of the phenyl group's chromophore, records the elution of each enantiomer as a distinct peak in the chromatogram. uma.essemanticscholar.org

The enantiomeric excess is a measure of the purity of the sample in terms of one enantiomer over the other. pharmaguru.co It is calculated from the integrated areas of the two peaks in the chromatogram using the formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

A racemic mixture, containing equal amounts of both enantiomers, will have an ee of 0%, while a sample of a single, pure enantiomer will have an ee of 100%. pharmaguru.co The accuracy of this method has been demonstrated to have an average error as low as 2.26% when compared to actual ee values. nih.gov

Table 1: Illustrative Chiral HPLC Data for the Separation of 1-Azido-3-phenylbutane Enantiomers

This table presents hypothetical data for the chiral separation of (R)- and (S)-1-Azido-3-phenylbutane, demonstrating how retention times and peak areas are used to determine enantiomeric excess.

| Enantiomer | Retention Time (minutes) | Peak Area (arbitrary units) | Enantiomeric Excess (ee) |

| (S)-1-Azido-3-phenylbutane | 8.54 | 750 | 50% |

| (R)-1-Azido-3-phenylbutane | 9.78 | 250 | 50% |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular identity and assess the purity of this compound. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight with high precision. For routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, where the sample is first separated from impurities on a GC column before entering the mass spectrometer. uva.nl

In the analysis of the closely related compound 1-azido-4-phenylbutane, GC-MS analysis showed a specific retention time (tR) and a characteristic fragmentation pattern. uva.nl The molecular ion peak [M]⁺ would confirm the compound's molecular weight. For 1-Azido-3-phenylbutane (C₁₀H₁₃N₃), the expected molecular weight is approximately 175.23 g/mol . nih.gov The fragmentation pattern provides structural information; common fragments would likely include the loss of the azide group or cleavage at various points along the butyl chain.

High-Resolution Mass Spectrometry (HRMS) provides an even more precise mass measurement, which can be used to confirm the elemental composition of the molecule. thieme-connect.com By comparing the experimentally measured exact mass to the calculated mass for the chemical formula C₁₀H₁₃N₃, the identity of the compound can be confirmed with a high degree of confidence. For instance, the HRMS analysis of a related azido (B1232118) compound, (3S,5S)-3-Azido-5-phenyldihydrofuran-2(3H)-one, showed the measured molecular ion mass (203.0691) to be in excellent agreement with the calculated mass (203.0695), confirming its formula. thieme-connect.com

Table 2: Representative Mass Spectrometry Data for Phenylalkyl Azide Analysis

This table shows potential mass spectrometry data for 1-Azido-3-phenylbutane, based on findings for structurally similar compounds. uva.nl

| Analysis Type | Parameter | Observed Value | Interpretation |

| GC-MS | Retention Time (tR) | 18.8 min | Time for compound to elute from GC column. uva.nl |

| GC-MS | m/z Fragments | 117, 104, 91, 77, 57, 41 | Characteristic fragments supporting the structure. uva.nl |

| HRMS (ESI) | [M+H]⁺ Calculated | 176.1182 | Calculated exact mass for C₁₀H₁₄N₃⁺. |

| HRMS (ESI) | [M+H]⁺ Found | 176.1180 | Experimental confirmation of elemental composition. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Dynamic monitoring of chemical reactions is crucial for understanding kinetics, optimizing conditions, and ensuring complete conversion. Both IR and UV-Vis spectroscopy are valuable non-invasive techniques for real-time analysis of reactions involving this compound. mdpi.comthermofisher.com

Infrared (IR) Spectroscopy

The azido functional group (–N₃) possesses a strong, characteristic antisymmetric stretching vibration that absorbs in a region of the IR spectrum (around 2100 cm⁻¹) which is typically free from other common functional group absorptions. nih.govresearchgate.net This unique spectral window makes IR spectroscopy an exceptionally effective tool for monitoring reactions at the azide moiety. nih.gov As a reaction proceeds, such as in a click chemistry cycloaddition or a reduction of the azide to an amine, the intensity of the azide peak at ~2100 cm⁻¹ will decrease. nih.gov By tracking the disappearance of this peak over time, the reaction progress can be quantitatively monitored. This method has been successfully used to follow the photoreactivity of azides, where the disappearance of IR bands for the starting azide corresponds with the appearance of new bands for the product. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy monitors the changes in electronic transitions within a molecule, particularly those involving π-systems. technologynetworks.com The phenyl group in this compound acts as a chromophore, absorbing UV light at specific wavelengths. uva.nl While the azide group itself has a weak UV absorption, any reaction that modifies the structure of the phenyl ring or its electronic environment can be monitored by this technique. researchgate.net

For example, in reactions where the starting material and product have distinct UV-Vis spectra, the change in absorbance at a specific wavelength can be directly correlated to the concentration of the species, in accordance with the Beer-Lambert law. thermofisher.com Monitoring the reaction of an azide has revealed clean conversions indicated by the presence of an isosbestic point, which is a specific wavelength where the absorbance of the sample remains constant throughout the reaction. nih.gov This indicates a clean transformation from one species to another without the accumulation of significant intermediates or byproducts. nih.gov

Table 3: Spectroscopic Data for Reaction Monitoring

| Spectroscopic Method | Key Feature | Wavenumber/Wavelength | Application in Reaction Monitoring |

| Infrared (IR) | Azide (N₃) antisymmetric stretch | ~2100 cm⁻¹ | Disappearance of this peak indicates consumption of the azide starting material. nih.govnih.gov |

| UV-Visible (UV-Vis) | Phenyl group π → π* transition | ~254-260 nm | Change in absorbance tracks reactions that alter the chromophore or its concentration. nih.govtechnologynetworks.com |

Future Directions and Emerging Research Avenues for R,s 1 Azido 3 Phenylbutane

Development of Novel Stereoselective Methodologies for Azide (B81097) Introduction

The synthesis of (R,S)-1-Azido-3-phenylbutane currently yields a racemic mixture. A significant future direction lies in the development of methodologies to access its enantiomerically pure forms, (R)-1-Azido-3-phenylbutane and (S)-1-Azido-3-phenylbutane. The ability to control the stereochemistry at the C1 position is critical for applications in asymmetric synthesis and pharmaceuticals, where chirality often dictates biological activity.

Future research will likely focus on catalytic C-H azidation, a powerful strategy that can directly convert C-H bonds into C-N3 bonds. While methods exist for azidating activated C-H bonds (e.g., benzylic or allylic positions), the selective azidation of unactivated secondary C(sp3)-H bonds, such as the terminal methyl group in 3-phenylbutane precursors, remains a challenge. acs.org Recent advances in iron and manganese-catalyzed C-H bond azidation offer a promising starting point. acs.orgnih.gov The development of chiral ligands for these metal catalysts could induce enantioselectivity, favoring the formation of one stereoisomer over the other. acs.org For instance, research has demonstrated that iron complexes with PyBox ligands can achieve site-selective functionalization in complex molecules. acs.org Other transition metals, such as rhodium and palladium, have also been employed for various azidation reactions and could be adapted for stereoselective processes. mdpi.com

| Catalytic System | Potential Precursor | Key Advantage | Research Goal |

| Iron (Fe) with Chiral Ligands | 3-Phenylbutane | High site-selectivity, earth-abundant metal. acs.org | Enantioselective azidation of the terminal methyl group. |

| Rhodium (Rh) Catalysis | 3-Phenylbutane | Unique reactivity for C-H functionalization. mdpi.com | Development of chiral Rh-catalysts for asymmetric azidation. |

| Palladium (Pd) Catalysis | 1-Halo-3-phenylbutane | Well-established for cross-coupling, including azide introduction. mdpi.com | Stereospecific substitution reactions preserving or inverting stereochemistry. |

| Enzymatic Resolution | (R,S)-1-Halo-3-phenylbutane | High enantioselectivity under mild conditions. researchgate.net | Kinetic resolution via enzymatic azidation or hydrolysis of a related ester. |

Expanding the Scope of Catalytic Transformations Beyond Established Pathways

While the azide group in this compound is a well-established precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, significant opportunities exist to explore its reactivity in other catalytic transformations. nih.gov Expanding beyond this established pathway will broaden the synthetic utility of this building block.

One major avenue is the exploration of nitrene-mediated reactions. The thermal or photolytic decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo intramolecular C(sp3)-H amination to form substituted pyrrolidines. mdpi.comresearchgate.net Detailed kinetic studies on the closely related substrate, 1-azido-4-phenylbutane, have shown that iron catalysis can facilitate this transformation to produce N-heterocycles. acs.org Applying and optimizing such catalytic systems for this compound could provide efficient access to chiral pyrrolidine (B122466) scaffolds, which are common motifs in pharmaceuticals.

Further research could also focus on radical-mediated transformations. Recent studies have shown that alkyl azides can participate in copper-promoted radical-mediated heteroannulation reactions to form N-heterocycles of various ring sizes. mdpi.com Additionally, the azide group can act as a nucleophile, electrophile, or radical acceptor depending on the reaction conditions, opening doors to diverse chemical transformations that are currently underexplored for this specific substrate. researchgate.net

| Transformation Type | Reaction | Potential Product | Significance |

| Intramolecular C-H Amination | Iron-catalyzed nitrene insertion acs.org | 3-Methyl-N-Boc-pyrrolidine | Access to valuable saturated N-heterocycles. researchgate.net |

| Staudinger Reduction/Ligation | Reaction with triarylphosphines acs.orgbaseclick.eu | 1-Amino-3-phenylbutane | Mild and efficient conversion to primary amines. |

| Radical-Mediated Annulation | Copper-promoted reaction with enynes mdpi.com | Multi-membered N-heterocycles | Construction of complex ring systems from simple precursors. |

| Inverse-Electron-Demand Cycloaddition | Reaction with electron-rich alkenes acs.org | Novel heterocyclic structures | Access to products not obtainable through standard cycloadditions. |

Innovative Applications in Targeted Synthesis and Advanced Materials Science

The unique properties of the azide group make this compound a promising candidate for innovative applications in both targeted synthesis and materials science.

In targeted synthesis , the azide serves as a compact and stable "masked amine." baseclick.eu It can be carried through multiple synthetic steps before being converted to a primary amine via a mild reduction, such as the Staudinger reaction. acs.org This strategy is highly valuable in the synthesis of complex molecules and pharmaceuticals, including antibody-drug conjugates (ADCs), where the azide can act as a bioorthogonal handle for linking cytotoxic payloads to antibodies. baseclick.eu The phenylbutane scaffold itself could be incorporated into larger molecules to modulate properties like lipophilicity and binding interactions.

In advanced materials science , organic azides are increasingly used due to their energetic properties and ability to form highly reactive nitrenes upon activation. mdpi.com this compound and its derivatives could be investigated as:

Polymer Cross-linkers: Upon thermal or UV activation, the azide releases nitrogen gas and forms a nitrene, which can efficiently cross-link polymer chains. This process is used to enhance the physical properties and stability of materials for applications like organic solar cells and light-emitting diodes (LEDs). mdpi.com

High-Energy Materials: The decomposition of an azide group releases a significant amount of energy (approx. 90 kcal/mol). mdpi.com While single-azide small molecules are not typically used as primary explosives, incorporating the azido-phenylbutane moiety into larger polymer backbones could lead to the development of novel energetic polymers or binders with improved safety and performance characteristics. baseclick.eu

Functionalized Surfaces: The azide group's reactivity allows it to be "clicked" onto surfaces modified with alkynes, providing a straightforward method for controlled surface functionalization in nanotechnology and biomaterials. baseclick.eusigmaaldrich.com

| Field | Application Area | Specific Use of this compound |

| Targeted Synthesis | Pharmaceutical Development | Precursor for chiral amines; bioorthogonal handle for ADCs. baseclick.eu |

| Advanced Materials | Polymer Science | Monomer or additive for creating cross-linked polymers and thermosets. mdpi.com |

| Advanced Materials | Energetic Materials | Component in energetic binders or plasticizers for propellants. mdpi.com |

| Advanced Materials | Nanotechnology | Building block for creating functionalized surfaces via click chemistry. baseclick.eusigmaaldrich.com |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and discovery. acs.org Applying these tools to the chemistry of this compound represents a significant frontier.

ML models can be trained on large reaction databases to predict the outcomes of chemical reactions with high accuracy. mit.edu For this compound, this could mean:

Predicting Reaction Conditions: Neural networks can suggest the optimal catalyst, solvent, and temperature for a desired transformation, reducing the need for extensive empirical screening. acs.org For example, an ML model could predict the best catalyst system for the stereoselective azidation described in section 6.1.

Predicting Reaction Feasibility and Yield: Algorithms are being developed to predict the activation energies and feasibility of specific reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). wiley.comresearchgate.net This could be used to screen potential reaction partners for this compound in silico.

Identifying Novel Reaction Pathways: By analyzing vast datasets of chemical transformations, AI could potentially identify non-obvious or novel reaction pathways for the azide group that have not yet been considered by chemists.

This data-driven approach can accelerate the discovery of new reactions and applications for this compound, making its exploration more efficient and systematic. acs.orgwiley.com

| ML/AI Application | Description | Relevance to this compound |

| Reaction Outcome Prediction | Predicts the major product of a reaction given the reactants. mit.edu | Screen potential transformations and side products. |

| Condition Recommendation | Suggests optimal catalysts, reagents, solvents, and temperature. acs.org | Optimize synthesis and derivatization reactions efficiently. |

| Activation Energy Prediction | Calculates the energy barrier for a reaction (e.g., cycloaddition). wiley.comresearchgate.net | Predict reactivity with various partners without running experiments. |

| Retrosynthesis Planning | Identifies potential synthetic routes to a target molecule. acs.org | Design efficient syntheses for complex derivatives. |

Exploration of New Chemical Space through Derivatization of the Phenylbutane Scaffold

The phenylbutane scaffold of this compound provides a robust framework for creating libraries of new molecules. A key future direction is the systematic exploration of this "chemical space" through derivatization to discover compounds with novel properties. rsc.orgscispace.com

Research on related phenylbutane structures, such as 1-phenylbutane-1,3-dione, has shown that this core can be readily converted into a variety of heterocyclic systems, including pyrazoles and thiophenes, which have demonstrated potential as antitumor agents. scirp.orgnih.govacs.org Similar strategies could be applied to derivatives of this compound. For example, functionalization of the phenyl ring (e.g., via electrophilic aromatic substitution) or modification of the alkyl chain could lead to a diverse library of compounds for biological screening or materials testing.

The concept of "scaffold hopping," where a core molecular structure is replaced with a different one that maintains a similar spatial arrangement of functional groups, could also be employed. biosolveit.de The this compound molecule could serve as a reference scaffold for designing new classes of molecules. Automated computational workflows are now available that can generate and assess large virtual libraries of such derivatives, accelerating the discovery process. rsc.orgscielo.br

| Derivatization Strategy | Example Transformation | Target Compound Class | Potential Application |

| Phenyl Ring Functionalization | Nitration, Halogenation, Friedel-Crafts | Substituted Phenylbutane Azides | Tuning electronic and steric properties for catalysis or biological activity. acs.org |

| Scaffold Elaboration | Cyclization reactions using the azide and other functional groups | Fused Heterocycles | Discovery of novel bioactive compounds. scirp.org |

| Chain Modification | Oxidation or reduction of the alkyl backbone | Functionalized Azides | Introduction of new reactive handles for further synthesis. |

| Fragment-Based Design | Using the phenylbutane moiety as a fragment for larger molecules | Complex Bioactive Molecules | Building new drugs based on a known scaffold. scielo.br |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R,S)-1-Azido-3-phenylbutane, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 1-chloro-3-phenylbutane) with sodium azide (NaN₃). Solvent selection (e.g., DMF or acetone) and temperature control (40–60°C) are critical to minimize side reactions like elimination. Purification via column chromatography or recrystallization can enhance purity. For validation, monitor azide stretch (~2100 cm⁻¹) via FT-IR and confirm molecular structure using ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for azide (-N₃) proximity (e.g., δ4.7 for protons adjacent to the azide group) and phenyl ring protons (δ7.2–7.4).

- FT-IR : Confirm azide functionality via the characteristic C-N₃ stretch (~2100 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H]⁺.

Cross-reference data with computational predictions (e.g., DFT) for structural validation .

Q. What safety protocols are essential when handling azido compounds like this compound?

- Methodology : Avoid friction, shock, or heat due to azide explosivity. Use blast shields, inert atmospheres (N₂/Ar), and small-scale reactions. Store in cool, dry conditions with non-metallic containers. Emergency protocols should include immediate neutralization with NaNO₂ or Ce(SO₄)₂ to degrade residual azides .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during enantioselective synthesis of 1-Azido-3-phenylbutane?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers.

- Chiral Shift Reagents : Employ europium complexes in NMR to distinguish (R)- and (S)-configurations.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

Cross-validate results with computational models (e.g., molecular docking) to address discrepancies .

Q. How should experimentalists address discrepancies between computational reaction kinetics and empirical data for this compound?

- Methodology :

- Parameter Calibration : Reassess computational parameters (e.g., transition-state barriers) using experimental Arrhenius plots.

- Reproducibility Checks : Repeat kinetic studies under controlled conditions (e.g., inert atmosphere, standardized concentrations).

- Comparative Analysis : Benchmark against structurally similar azides (e.g., benzyl azide) to identify outliers .

Q. What strategies enable stereoselective synthesis of (R)- or (S)-1-Azido-3-phenylbutane, and how is enantiomeric excess (ee) quantified?

- Methodology :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL derivatives) to direct azide substitution stereochemistry.

- Enzymatic Resolution : Lipases or esterases can hydrolyze specific enantiomers from racemic mixtures.

- Quantification : Measure ee via chiral HPLC or polarimetry, validated against calibration curves of pure enantiomers .

Q. How should researchers design experiments to distinguish kinetic vs. thermodynamic control in derivatization reactions of this compound?

- Methodology :

- Variable Conditions : Perform reactions at different temperatures (e.g., 25°C vs. 80°C) and monitor product ratios over time.

- Computational Modeling : Calculate Gibbs free energy differences between intermediates.

- Quenching Studies : Trap intermediates at early vs. late reaction stages for structural analysis .

Q. What statistical approaches are recommended for reconciling conflicting data in azide stability studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability.

- Sensitivity Testing : Identify outliers via Grubbs’ test or leverage residual plots.

- Open Data Practices : Share raw datasets (e.g., via repositories like Zenodo) to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.